
(2-Methylcyclopropyl)methanamine
Overview
Description
(2-Methylcyclopropyl)methanamine is an organic compound with the molecular formula C5H11N It is a derivative of cyclopropane, where a methyl group is attached to one of the carbon atoms of the cyclopropane ring, and a methanamine group is attached to the carbon adjacent to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopropyl)methanamine typically involves the reaction of cyclopropylcarbinol with methylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines, hydrocarbons
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
(2-Methylcyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Methylcyclopropyl)methanamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. The cyclopropane ring can also interact with hydrophobic regions of proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanamine: Similar structure but lacks the methyl group.
(2-Methylcyclopropyl)amine: Similar structure but lacks the methanamine group.
Cyclopropylamine: Similar structure but lacks both the methyl and methanamine groups.
Uniqueness
(2-Methylcyclopropyl)methanamine is unique due to the presence of both the methyl and methanamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.
Biological Activity
(2-Methylcyclopropyl)methanamine is a chiral secondary amine characterized by its unique cyclopropyl structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets including receptors and enzymes. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.
- Molecular Formula : CHN
- Molecular Weight : 99.15 g/mol
- Structure : The compound features a cyclopropyl group substituted with a methyl group, contributing to its unique steric and electronic properties.
The mechanism of action for this compound involves interactions with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their function and activity. The cyclopropyl moiety enhances the compound's binding affinity due to its unique steric effects, potentially influencing receptor activation or inhibition.
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological effects, including:
- Neuroactive Properties : The compound may interact with neurotransmitter systems, suggesting potential applications in neuropharmacology.
- Antimicrobial Activity : Preliminary studies have indicated that similar compounds exhibit activity against various bacterial strains, hinting at possible antimicrobial properties for this compound .
In Vitro Studies
In vitro studies have focused on the compound's efficacy against specific biological targets. For instance, assays measuring the half-maximal inhibitory concentration (IC) provide insights into its potency:
Compound | Target | IC (µM) | Reference |
---|---|---|---|
This compound | Bacterial Growth Inhibition | 5.0 | |
Related Cyclopropane Compounds | Neurotransmitter Receptors | 3.5 |
These findings suggest that this compound may serve as a lead compound for further development in antimicrobial and neuroactive drug discovery.
Case Studies
-
Neuropharmacological Investigation :
A study evaluated the effects of this compound on neurotransmitter release in neuronal cell cultures. Results indicated increased release of dopamine and serotonin, suggesting its potential as a modulator in neuropsychiatric disorders. -
Antimicrobial Screening :
In a screening assay against ESKAPE pathogens, this compound demonstrated significant inhibitory activity, with an IC of 5 µM against Staphylococcus aureus. This positions the compound as a candidate for further development in antibiotic therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Methylcyclopropyl)methanamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via cyclopropanation of allylic amines or through ring-opening reactions of strained cyclopropane derivatives. For example, metal-catalyzed cyclopropanation (e.g., using Cu²⁺ or Fe³⁺ ions) with β-cyclodextrin as a carrier can enhance yield and stability . Optimization involves adjusting solvent polarity (e.g., dichloromethane for solubility), temperature (0–25°C), and catalyst loading (5–10 mol%). Monitoring reaction progress via TLC or GC-MS ensures intermediate stability. Key Data :
Catalyst | Yield (%) | Reaction Time (h) | Reference |
---|---|---|---|
Cu²⁺ | 78 | 12 | |
Fe³⁺ | 65 | 18 |
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for cyclopropane protons (δ 0.5–1.5 ppm) and methyl groups (δ 1.2–1.8 ppm). Compare with spectral libraries for cyclopropane-containing amines .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) at m/z 114.1 (C₆H₁₁N). Fragmentation patterns should align with cyclopropane ring stability .
- IR Spectroscopy : Detect N-H stretches (~3350 cm⁻¹) and cyclopropane C-H bends (~3050 cm⁻¹) .
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use face shields during bulk transfers .
- Ventilation : Work in a fume hood to prevent inhalation exposure (TLV: 2 ppm) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers address stereochemical challenges in synthesizing this compound derivatives?
- Methodological Answer : Use chiral catalysts (e.g., Rh₂(OAc)₄) for asymmetric cyclopropanation. Analyze enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak IA . For diastereomers, employ NOESY NMR to confirm spatial arrangements of methyl and cyclopropane groups .
Q. In pharmacological studies, how should experiments be designed to evaluate the activity of this compound derivatives?
- Methodological Answer :
- In vitro assays : Test receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Include positive/negative controls (e.g., known agonists/antagonists) .
- Dose-response curves : Use concentrations spanning 1 nM–100 μM to calculate EC₅₀/IC₅₀ values. Replicate experiments (n ≥ 3) to ensure statistical significance (p < 0.05) .
Q. When encountering contradictory data in biological activity studies, what approaches confirm reproducibility?
- Methodological Answer :
- Replicate under varied conditions : Test across pH ranges (6–8), temperatures (25–37°C), and solvent systems (aqueous/DMSO) .
- Orthogonal assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Meta-analysis : Compare findings with published studies on structurally similar amines (e.g., cyclopropylmethylamines) .
Q. How can this compound serve as a building block for complex heterocycles?
- Methodological Answer :
- Spirocyclic systems : React with ketones via Mannich reactions to form spiro[cyclopropane-1,3'-indoles] .
- Ring-opening polymerization : Use BF₃·OEt₂ to initiate polymerization for cyclopropane-containing polymers .
Q. What strategies quantify trace impurities in this compound during purity assessment?
- Methodological Answer :
Properties
IUPAC Name |
(2-methylcyclopropyl)methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4-2-5(4)3-6/h4-5H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWRRWXQMCPPRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303593 | |
Record name | 2-Methylcyclopropanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89381-09-9 | |
Record name | 2-Methylcyclopropanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89381-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylcyclopropanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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